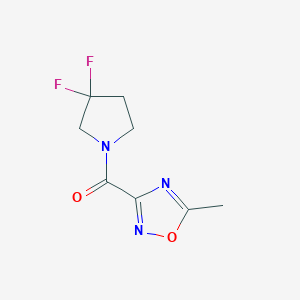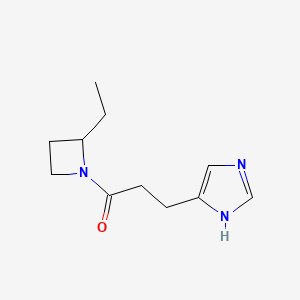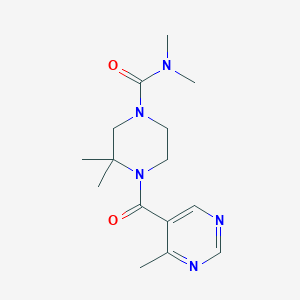![molecular formula C12H16N2O3 B7413128 N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide](/img/structure/B7413128.png)
N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group at the 4-position and an oxane-2-carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and oxane-2-carboxylic acid.
Formation of Hydroxymethyl Group: The hydroxymethyl group is introduced at the 4-position of the pyridine ring through a hydroxymethylation reaction.
Amidation: The oxane-2-carboxylic acid is then converted to its corresponding amide by reacting with an appropriate amine under amidation conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxane-2-carboxamide group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of N-[4-(carboxyl)pyridin-3-yl]oxane-2-carboxamide.
Reduction: Formation of N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
Uniqueness
N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxymethyl and oxane-2-carboxamide groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-8-9-4-5-13-7-10(9)14-12(16)11-3-1-2-6-17-11/h4-5,7,11,15H,1-3,6,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKWUYYGFTUVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=C(C=CN=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1,6-naphthyridin-4-yl)methanone](/img/structure/B7413047.png)
![2-Methyl-2-methylsulfonyl-1-[4-(oxolan-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B7413053.png)
![3-methyl-N-[(1-methylsulfonylcyclopentyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7413057.png)
![2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7413060.png)
![N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7413068.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7413073.png)
![5-bromo-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7413076.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-6-methylpyridine-3-carboxamide](/img/structure/B7413082.png)
![2-[1-(4-Chlorophenyl)ethylsulfonyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7413092.png)

![1-ethyl-3-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]pyrazin-2-one](/img/structure/B7413103.png)


![N-[4-(hydroxymethyl)pyridin-3-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7413123.png)
